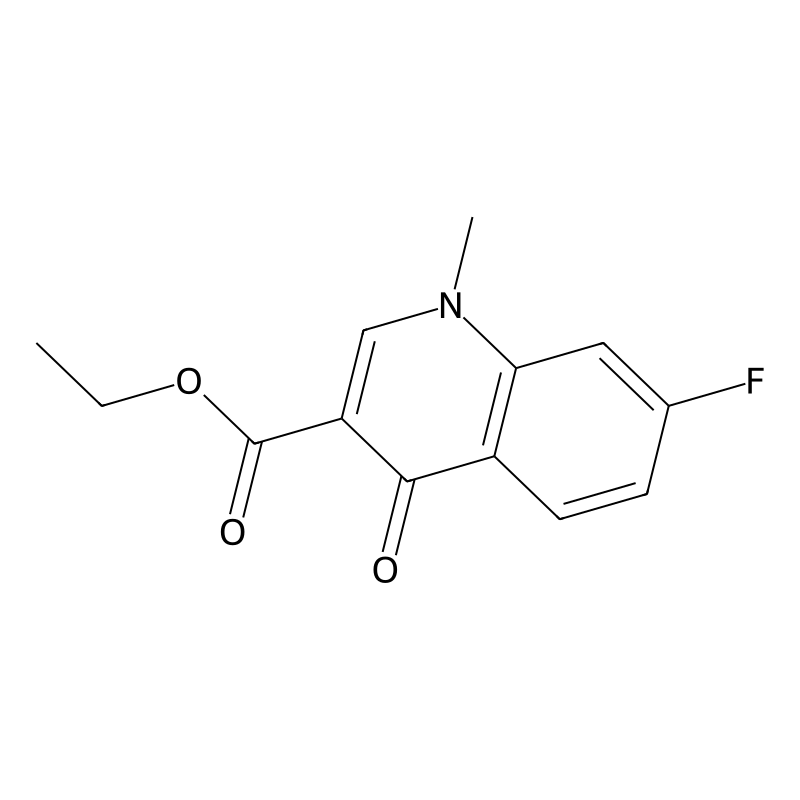

ethyl 7-fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ethyl 7-fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS: 26892-97-7) is a molecule belonging to the class of fluorinated dihydroquinolinones. Information on its origin and specific significance in scientific research is currently limited. However, the presence of a dihydroquinoline core structure suggests potential for applications in medicinal chemistry [].

Molecular Structure Analysis

The key features of the molecule include:

- A central dihydroquinoline ring system, containing two fused six-membered rings with nitrogens at positions 1 and 4.

- A fluorine atom at position 7 of the ring system, potentially introducing unique electronic properties.

- A methyl group (CH3) at position 1, adding a hydrophobic character.

- An ethyl ester (CH3CH2OCO) group at position 3, which can influence solubility and reactivity.

Chemical Reactions Analysis

- Hydrolysis of the ester group under basic or acidic conditions could yield the corresponding carboxylic acid.

- Nucleophilic substitution at the carbonyl group (C=O) at position 4 might lead to further functionalization.

Physical And Chemical Properties Analysis

- It is likely a solid at room temperature due to the presence of the aromatic ring system and the ester group.

- The presence of the fluorine atom and the ester group suggests moderate polarity, potentially leading to solubility in some organic solvents.

There is no current information available regarding the mechanism of action of this specific compound. However, dihydroquinoline derivatives have been explored for various biological activities, including antibacterial, antifungal, and antitumor properties []. Further research is needed to determine if ethyl 7-fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate possesses any similar bioactivity.

Currently Available Information:

- Scientific databases like PubChem do not contain entries for this specific compound. PubChem:

- Search engines for scientific research articles don't yield any significant results for this compound.

Reasons for Limited Information:

There are a couple of reasons why information on this compound might be limited:

- It could be a relatively new compound, and research on its properties and applications is still ongoing.

- It might be a proprietary compound, not freely available for research purposes.